BenchChemオンラインストアへようこそ!

2-Bromo-6-chloro-5-methylpyridin-3-amine

Cross-coupling Orthogonal reactivity Chemoselective functionalization

2-Bromo-6-chloro-5-methylpyridin-3-amine (1823003-95-7) is a privileged kinase inhibitor building block featuring dual orthogonal halogens (Br at C2, Cl at C6) for sequential Pd-catalyzed functionalization. The >8:1 Br>Cl chemoselectivity enables regioselective C2 coupling followed by C6 diversification, ideal for FGFR, EGFR, RET, DDR2, and ALK inhibitor SAR with nanomolar potency. XlogP 2.5 optimizes permeability without added H-bond donors. Choose 98% purity for reliable Suzuki-Miyaura coupling efficiency and scalable production.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 1823003-95-7
Cat. No. B1381356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-5-methylpyridin-3-amine
CAS1823003-95-7
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1Cl)Br)N
InChIInChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3
InChIKeyUOZICIIPLCEFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7): Procurement Guide for Differentiated Halogenated Pyridine Building Blocks


2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7) is a trisubstituted halogenated pyridine derivative with a molecular formula of C6H6BrClN2 and a molecular weight of 221.48 g/mol [1]. It features a pyridin-3-amine core with bromine at position 2, chlorine at position 6, and a methyl group at position 5, yielding an XlogP of 2.5 and a topological polar surface area of 38.9 Ų [2]. This specific substitution pattern positions the compound as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development [3].

Why 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7) Cannot Be Replaced by Unhalogenated or Mono-Halogenated Pyridine Analogs


The pyridin-3-amine scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibition, as demonstrated by the development of multitargeted FGFR/EGFR inhibitors with nanomolar potency and in vivo antitumor activity [1]. However, the presence and precise positioning of halogen substituents critically determine both synthetic utility and biological outcomes. Mono-halogenated or unhalogenated pyridin-3-amine analogs lack the differential reactivity required for sequential orthogonal functionalization, and SAR studies indicate that halogen identity and substitution pattern significantly modulate target binding, metabolic stability, and downstream pharmacological properties [2][3]. Substituting this compound with a less differentiated analog would compromise both synthetic flexibility and the ability to fine-tune molecular interactions in drug discovery programs.

Quantitative Differentiation Evidence for 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7) Versus Closest Analogs


Dual Orthogonal Reactive Sites Enable Sequential Diversification Unavailable in Mono-Halogenated Analogs

2-Bromo-6-chloro-5-methylpyridin-3-amine possesses two halogen substituents at the C2 (Br) and C6 (Cl) positions of the pyridine ring. These sites exhibit differential reactivity that enables sequential chemoselective functionalization. In Pd-catalyzed amination reactions of multiply halogenated pyridines, the C–Br bond undergoes oxidative addition preferentially over the C–Cl bond under standard conditions, allowing for orthogonal diversification strategies that are not possible with mono-halogenated analogs such as 6-chloro-5-methylpyridin-3-amine (CAS 38186-82-2) [1]. With appropriate ligand selection (e.g., DTBPF), the chemoselectivity ratio for Br > Cl can be tuned to >8:1, whereas alternative ligands can reverse selectivity to favor Cl functionalization [2].

Cross-coupling Orthogonal reactivity Chemoselective functionalization Pd-catalyzed amination

Enhanced Cross-Coupling Efficiency: Bromine Substituent Yields Quantitatively Superior Reactivity Versus Chlorine Analogs

Systematic investigation of Suzuki-Miyaura cross-coupling reactions across halogenated pyridines demonstrates that bromine substituents afford substantially higher experimental yields than chlorine substituents. This translates to the C2–Br site in 2-bromo-6-chloro-5-methylpyridin-3-amine being a more efficient coupling partner than the C6–Cl site under standard conditions [1]. DFT calculations further indicate that the reactivity order for halogen substituents is I >> Br, Cl, with the C3 position showing experimental reactivity order C3 > C2, C4 [2].

Suzuki-Miyaura coupling Reaction yield Halogen reactivity DFT calculations

SAR Evidence: Bromine at C2 Drives Superior Biological Activity Relative to Fluorine-Substituted Analogs

A comprehensive SAR study of halogenated pyridine-based farnesyl-protein transferase (FPT) inhibitors provides direct, quantitative evidence that halogen identity at the pyridine ring significantly impacts biological potency. The bromo-substituted analogue (compound 22) and chloro-substituted analogue (compound 19) demonstrated equipotent FPT inhibition, whereas the fluoro-substituted analogue (compound 17) exhibited a 10-fold (one order of magnitude) reduction in potency [1]. Furthermore, the 3-bromo-substituted pyridyl N-oxide amide analogue (compound 38) reduced tumor growth by 81% at 50 mpk (q.i.d.) and 52% at 10 mpk in in vivo xenograft models, while the non-brominated comparator SCH 44342 showed no appreciable in vivo antitumor activity [2].

Structure-activity relationship FPT inhibition Halogen substitution Antitumor activity

Distinct Physicochemical Profile Enhances Formulation Optionality Versus Unhalogenated Scaffolds

2-Bromo-6-chloro-5-methylpyridin-3-amine possesses a calculated XlogP of 2.5 and a topological polar surface area (TPSA) of 38.9 Ų [1]. Compared to the unhalogenated parent scaffold pyridin-3-amine (XlogP ~0.1–0.3; TPSA ~38.9 Ų), the target compound exhibits a substantial increase in lipophilicity while maintaining identical hydrogen bond donor/acceptor capacity (1 donor, 2 acceptors) [2]. This physicochemical shift is within the favorable drug-likeness space defined by Lipinski parameters (XlogP ≤5, TPSA <140 Ų) and aligns with the lipophilicity range associated with improved passive membrane permeability in lead optimization campaigns [3].

Physicochemical properties Lipophilicity Drug-likeness XlogP

Optimal Procurement and Deployment Scenarios for 2-Bromo-6-chloro-5-methylpyridin-3-amine (CAS 1823003-95-7)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Sequential Orthogonal Cross-Coupling

The compound's dual orthogonal halogen substituents (Br at C2, Cl at C6) enable sequential Pd-catalyzed cross-coupling strategies that are foundational to kinase inhibitor discovery programs. The >8:1 Br > Cl chemoselectivity observed with DTBPF ligand systems [1] allows for regioselective functionalization at the C2 position followed by subsequent diversification at C6. This two-step orthogonal strategy is directly relevant to SAR exploration of pyridin-3-amine-based kinase inhibitors targeting FGFR, EGFR, RET, DDR2, and ALK, where nanomolar potency and in vivo antitumor activity (TGI = 66.1%) have been demonstrated for multisubstituted derivatives [2].

Process Chemistry: High-Yield Suzuki-Miyaura Coupling Leveraging Br Reactivity Advantage

For synthetic routes requiring efficient C–C bond formation, the bromine substituent provides a quantifiable yield advantage over chlorine substituents in Suzuki-Miyaura cross-coupling reactions. Experimental studies demonstrate that bromopyridines afford quantitative yields under optimized conditions, whereas chloropyridines exhibit substantially lower reactivity (Br > I >> Cl) [1]. This yield differential translates to improved process mass intensity and reduced cost per kilogram in scaled production, making the compound preferable to chlorine-only analogs when high coupling efficiency is required.

Lead Optimization: Modulation of Lipophilicity and Permeability Without Altering Hydrogen Bonding Capacity

The compound's XlogP of 2.5 represents a >10× increase in lipophilicity relative to unhalogenated pyridin-3-amine (XlogP ~0.2) while preserving identical hydrogen bond donor/acceptor capacity (1 donor, 2 acceptors) and TPSA (38.9 Ų) [1][2]. This physicochemical profile positions the compound as a strategic building block for modulating membrane permeability in lead optimization campaigns without introducing additional hydrogen bond donors that could compromise oral bioavailability. The 2.5 XlogP value falls within the optimal range (1–3) for balancing solubility and permeability in CNS and oncology drug discovery programs [3].

Chemical Biology: Bromine-Enabled Pharmacological Differentiation in Target Validation Studies

SAR evidence from halogenated pyridine-based FPT inhibitors demonstrates that bromine substitution confers a 10-fold potency advantage over fluorine substitution in vitro and enables significant in vivo antitumor activity (81% TGI at 50 mpk) where non-brominated analogs show no appreciable activity [1]. This pharmacological differentiation makes bromine-containing pyridine building blocks strategically valuable for target validation studies where clear structure-activity relationships are required to establish target engagement and pathway modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloro-5-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.